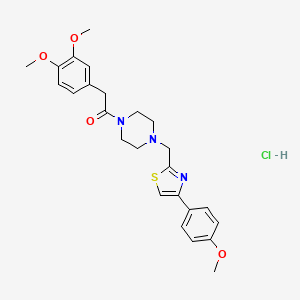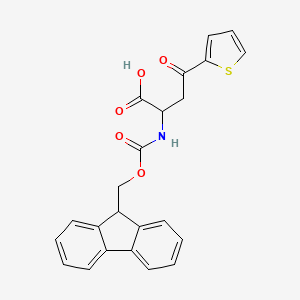
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of this compound could involve the reaction of various carbonyl compounds (aldehydes or ketones) in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino acid backbone, and a thiophene ring. The Fmoc group is a protective group used in peptide synthesis. The thiophene ring is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis
The aromatic ring (9H-fluoren-9-yl) can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions, depending on the reagents and conditions applied .Scientific Research Applications
Enzyme-activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which share structural similarities with the compound , have been utilized as surfactants for carbon nanotubes. These surfactants are then converted into enzymatically activated CNT surfactants that create homogeneous aqueous nanotube dispersions under constant and physiological conditions, illustrating the compound's role in nanotechnology and material science (Cousins et al., 2009).
Peptide Synthesis
The compound's structure is essential for the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, with these monomer units being incorporated into solid-phase synthesis leading to efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Liquid Crystallinity
The compound contributes to the study of liquid crystallinity, where the liquid crystallinity values of 2-fluorenyl 4-alkyl (pentadecyl, n-, or s-butyl)-benzoates were compared, indicating its importance in the development of liquid crystal technology (Yamamoto et al., 2005).
Material Science and Nanotechnology
The self-assembly capabilities of Fmoc variants of this compound have been explored, revealing controlled morphological changes in self-assembled structures formed by these compounds. This adaptability is crucial for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Anti-inflammatory Applications
Though not directly applicable to the initial compound, related research on N-(fluorenyl-9-methoxycarbonyl) amino acids demonstrates a broad spectrum of anti-inflammatory activity. These findings suggest potential biomedical applications for similar compounds, focusing on their mechanism of action and therapeutic potential in inflammatory diseases (Burch et al., 1991).
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-thiophen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c25-20(21-10-5-11-30-21)12-19(22(26)27)24-23(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJLZJWPCZPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CS4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

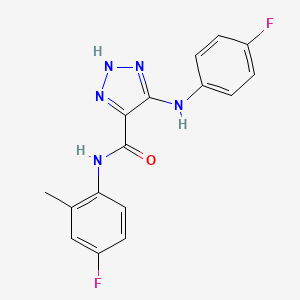

![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)
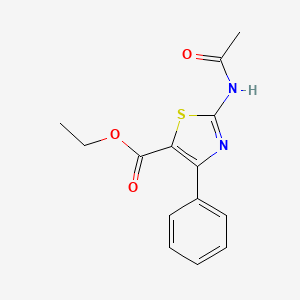

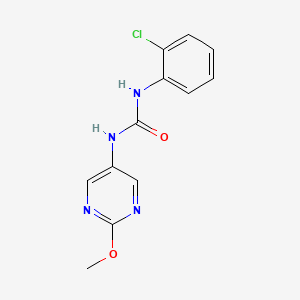
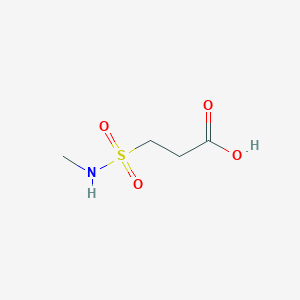
![2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2569277.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2569280.png)
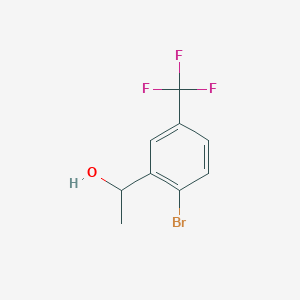

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline](/img/structure/B2569286.png)
